

High-Resolution NMR Characterization of 3,4,5-Triacetoxybenzyl Alcohol

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Compound of Interest

Compound Name: 3,4,5-Triacetoxybenzyl alcohol

Cat. No.: B15091910

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Application Note: AN-NMR-345TBA-01

Part 1: Introduction & Structural Logic

The Molecule

3,4,5-Triacetoxybenzyl alcohol is a critical intermediate in the synthesis of polyphenolic drugs (e.g., Podophyllotoxin analogs) and a derivative of Gallic Acid.^[1] Its structural integrity is defined by a high degree of symmetry, which simplifies the number of NMR signals but requires precise logic to distinguish between the sterically and electronically distinct acetoxy groups.

Symmetry Analysis (The Key to Assignment)

Before preparing the sample, one must understand the molecule's symmetry to predict the signal count.

- Plane of Symmetry: Passes through C1 (benzyl) and C4 (para-acetoxy).
- Equivalence:
 - Protons: H2 is equivalent to H6.

- Acetates: The acetoxy group at position 4 is unique. The acetoxy groups at positions 3 and 5 are chemically and magnetically equivalent.
- Prediction:
 - ¹H NMR: 4 signals total (Aromatic H, Benzylic H, Acetoxy-CH₃ x2, Hydroxyl H).
 - ¹³C NMR: 8 signals total (C=O x2, Ar-C-O x2, Ar-C-R x1, Ar-C-H x1, Benzylic C, Methyl C x2).

Part 2: Experimental Protocol

Sample Preparation

Objective: Maximize resolution of the acetyl methyl region (~2.3 ppm) where signals often overlap.

- Solvent Choice:
 - Primary: Chloroform-d (CDCl₃). Excellent for resolving the slight chemical shift difference between para and meta acetoxy groups.
 - Secondary: DMSO-d₆. Use only if observing the hydroxyl coupling (triplet vs. singlet) is required to verify the alcohol oxidation state. In CDCl₃, the OH is usually a broad singlet due to exchange.
- Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause signal broadening in the acetyl region due to viscosity.
- Tube: 5mm high-precision NMR tube (e.g., Wilmad 507-PP).

Acquisition Parameters (Standard 400/500 MHz)

- Pulse Sequence: zg30 (30° pulse) for quantitative reliability.
- Relaxation Delay (D1): Set to 3.0 - 5.0 seconds.
 - Reasoning: Methyl protons have long T₁ relaxation times. Short D1 leads to integration errors, making it impossible to distinguish the 3H (para) from 6H (meta) acetate signals.

- Scans (NS): 16 (1H), 1024+ (13C).

Part 3: Spectral Assignment & Data Analysis

1H NMR Assignment (CDCl₃, 400 MHz)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.15	Singlet (s)	2H	H-2, H-6	Aromatic protons. Singlet due to equivalence and lack of ortho-coupling neighbors.
4.65	Singlet (s)	2H	Ar-CH ₂ -OH	Benzylic methylene. Appears as a doublet if OH couples (in DMSO).
2.31	Singlet (s)	3H	4-OAc	Para-acetoxy methyl. Typically slightly downfield due to being flanked by two other acetoxy groups (steric compression/deshielding).
2.29	Singlet (s)	6H	3,5-OAc	Meta-acetoxy methyls. Integrates to 6H.
1.8 - 2.0	Broad (br s)	1H	-OH	Hydroxyl proton. Shift is concentration/temperature dependent.

Critical Note on Acetates: The separation between the 4-OAc and 3,5-OAc signals is often <0.05 ppm. If they overlap, they appear as a singlet integrating to 9H. Cooling the sample (to 0°C) or using benzene-d6 can resolve them.

13C NMR Assignment (CDCl₃, 100 MHz)

Chemical Shift (δ ppm)	Type	Assignment	Structural Logic
168.5	Cq	C=O (4-OAc)	Carbonyl. Distinguishable by HMBC.
167.9	Cq	C=O (3,5-OAc)	Carbonyl. Higher intensity due to 2x carbons.
143.6	Cq	C-3, C-5	Aromatic C-O. Deshielded by oxygen.
140.1	Cq	C-1	Aromatic C-alkyl (Benzylic attachment).
139.5	Cq	C-4	Aromatic C-O (Para). Distinct from C-3,5.
119.8	CH	C-2, C-6	Aromatic CH. Upfield relative to C-O carbons.
64.2	CH ₂	CH ₂ -OH	Benzylic carbon. Characteristic region for benzyl alcohols.
20.6	CH ₃	CH ₃ (Acetate)	Methyl carbons. Often overlap.

Part 4: Advanced Verification (Self-Validating System)

To guarantee the assignment (specifically distinguishing the 4-OAc from 3,5-OAc), you must run 2D NMR.

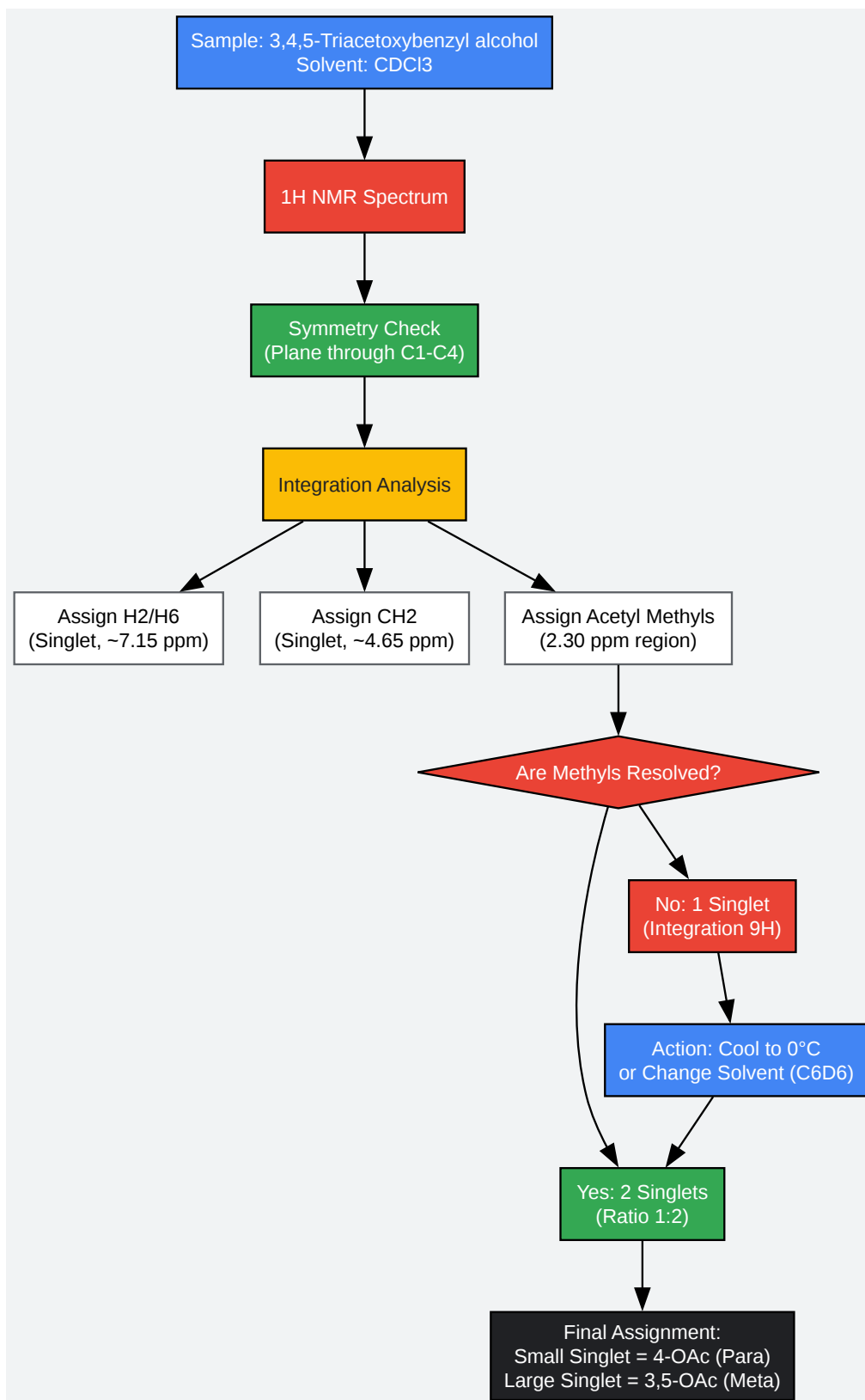
The HMBC Workflow

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive proof. It correlates protons to carbons separated by 2-3 bonds.

The Logic Path:

- Identify the H-2/H-6 aromatic singlet (~7.15 ppm).
- Look for HMBC correlations from H-2/H-6:
 - Strong (3-bond): To C-4 and C-7 (Benzylic).
 - Strong (3-bond): To C-3/C-5 (The meta-acetoxy bearing carbons).
 - Weak/None: To the carbonyl of the acetates (too far, 4-5 bonds).
- The "Bridge": You cannot directly link Ar-H to Acetate C=O. You must use the Acetate Methyls.
 - The 3H singlet (2.31 ppm) correlates to C=O A.
 - The 6H singlet (2.29 ppm) correlates to C=O B.
 - Note: Direct assignment of the specific carbonyl to the ring position is difficult without NOESY, but usually, the integration of the proton signal (3H vs 6H) is sufficient.

Visualization of Logic Flow



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Figure 1: Decision tree for ^1H NMR assignment, highlighting the critical step of resolving the acetoxy methyl signals.

Part 5: References

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Sources

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- 2. 3,4,5-Trimethoxybenzyl alcohol | $\text{C}_{10}\text{H}_{14}\text{O}_4$ | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
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